molecular formula C6H13Cl2NO B3057203 2-[Bis(2-chloroethyl)amino]ethanol CAS No. 7747-69-5

2-[Bis(2-chloroethyl)amino]ethanol

Cat. No.: B3057203
CAS No.: 7747-69-5
M. Wt: 186.08 g/mol
InChI Key: AFMIOSNPRWXXRX-UHFFFAOYSA-N
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Description

2-[Bis(2-chloroethyl)amino]ethanol is an organic compound with the molecular formula C6H13Cl2NO. It is a derivative of ethanol where the hydroxyl group is substituted with a bis(2-chloroethyl)amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[Bis(2-chloroethyl)amino]ethanol can be synthesized through the reaction of 2-chloroethylamine with ethylene oxide. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and involves the use of advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[Bis(2-chloroethyl)amino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

2-[Bis(2-chloroethyl)amino]ethanol has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its cytotoxic effects and potential use in cancer research.

    Medicine: It has been investigated for its potential as a chemotherapeutic agent due to its ability to alkylate DNA and inhibit cell division.

    Industry: The compound is used in the production of other chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[Bis(2-chloroethyl)amino]ethanol involves the formation of aziridinium ions through intramolecular displacement of the chloride by the amine nitrogen. These aziridinium ions then alkylate DNA by attacking the nucleophilic centers on the guanine bases. This results in the formation of interstrand cross-links, which inhibit DNA replication and transcription, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Bis(2-chloroethyl)amino]ethanol is unique due to its specific structure, which includes both the bis(2-chloroethyl)amino group and the hydroxyl group. This combination allows it to participate in a wider range of chemical reactions and potentially exhibit different biological activities compared to its analogs .

Properties

IUPAC Name

2-[bis(2-chloroethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl2NO/c7-1-3-9(4-2-8)5-6-10/h10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMIOSNPRWXXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276167
Record name 2-[bis(2-chloroethyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7747-69-5
Record name 2-[bis(2-chloroethyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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